
Thymidine, 3'-(carboxymethyl)-3'-deoxy-
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Overview
Description
Thymidine, 3’-(carboxymethyl)-3’-deoxy- is a modified nucleoside derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with a carboxymethyl group introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(carboxymethyl)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. One common method is the alkylation of thymidine with chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction introduces the carboxymethyl group at the 3’ position of the thymidine molecule.
Industrial Production Methods
Industrial production of Thymidine, 3’-(carboxymethyl)-3’-deoxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-(carboxymethyl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Structural Modifications
Thymidine derivatives, including 3'-(carboxymethyl)-3'-deoxy-, are synthesized to enhance their biological properties. For example, the synthesis of 3'-C-branched-chain-substituted nucleosides has been explored to evaluate their anticancer activities against various cell lines. The synthesis typically involves the modification of thymidine's sugar moiety to introduce carboxymethyl groups, which can influence the compound's solubility and reactivity .
Anticancer Properties
Research indicates that thymidine derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to 3'-(carboxymethyl)-3'-deoxy-thymidine can inhibit the growth of cancer cells such as L1210 and P388 with effective doses (ED50) ranging from 1 to 50 µM . The mechanism of action often involves interference with nucleoside metabolism or direct inhibition of DNA synthesis.
Antiviral Activity
While some thymidine derivatives show promise as antiviral agents, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), the specific compound 3'-(carboxymethyl)-3'-deoxy-thymidine has not demonstrated significant antiviral activity against these viruses . However, its structural modifications could potentially enhance its efficacy against other viral targets.
Nucleoside Analogues in Drug Development
Thymidine derivatives are valuable in developing nucleoside analogues for therapeutic applications. The introduction of a carboxymethyl group enhances the lipophilicity and cellular uptake of these compounds, making them suitable candidates for designing prodrugs or targeted delivery systems .
Gene Therapy and Antisense Oligonucleotides
The incorporation of modified nucleosides like thymidine, 3'-(carboxymethyl)-3'-deoxy-, into oligonucleotides can improve their stability and binding affinity to target RNA or DNA sequences. This characteristic is crucial for applications in gene therapy and antisense oligonucleotide design . Such modifications can also enhance resistance to nucleases, thereby prolonging the therapeutic effects.
Evaluation of Biological Activities
In a study evaluating various substituted nucleosides, thymidine derivatives were tested for their cytotoxic effects on cancer cell lines using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity compared to unmodified thymidine .
Compound | Cell Line | ED50 (µM) |
---|---|---|
3'-C-hydroxymethyl-thymidine | L1210 | 50 |
3'-C-fluoromethyl-thymidine | P388 | 5 |
3'-C-carboxymethyl-thymidine | S-180 | 10 |
Molecular Modeling Studies
Molecular modeling studies have been conducted to predict the binding affinity of thymidine derivatives to various biological targets. These studies provide insights into how structural modifications affect interactions at the molecular level, guiding further development of more potent analogues .
Mechanism of Action
The mechanism of action of Thymidine, 3’-(carboxymethyl)-3’-deoxy- involves its incorporation into DNA during replication. The carboxymethyl group can interfere with the normal base-pairing process, leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making the compound useful in antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound without the carboxymethyl modification.
5-Bromo-2’-deoxyuridine: A thymidine analog used in DNA labeling and cancer research.
2’-Deoxy-5-fluorouridine: Another thymidine analog with anticancer properties.
Uniqueness
Thymidine, 3’-(carboxymethyl)-3’-deoxy- is unique due to the presence of the carboxymethyl group at the 3’ position. This modification imparts distinct chemical properties that can be exploited for specific applications, such as targeted drug delivery and the study of DNA interactions.
Properties
CAS No. |
195519-89-2 |
---|---|
Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-[(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-14(12(19)13-11(6)18)9-2-7(3-10(16)17)8(5-15)20-9/h4,7-9,15H,2-3,5H2,1H3,(H,16,17)(H,13,18,19)/t7-,8-,9-/m1/s1 |
InChI Key |
JLJJOONIKQRRIX-IWSPIJDZSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC(=O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC(=O)O |
Origin of Product |
United States |
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